molecular formula C18H15FN2O3 B5885231 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide

Cat. No. B5885231
M. Wt: 326.3 g/mol
InChI Key: SFAOOJUABFAIAH-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide, also known as CFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family of chemicals and has been shown to have a number of interesting properties that make it a valuable tool for researchers. In

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways within cells. Specifically, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activation of the protein Akt, which is also involved in cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the production of reactive oxygen species (ROS) in cells. ROS are molecules that can cause damage to cells and are thought to play a role in the development of cancer and other diseases. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in a number of cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its high potency. 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have activity at very low concentrations, making it a valuable tool for researchers. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to be relatively stable in solution, making it easy to work with in the lab. However, one limitation of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to be toxic to some cell types at high concentrations, and care must be taken when working with this compound.

Future Directions

There are a number of future directions for research on 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide. One area of interest is in the development of more specific inhibitors of PI3K and Akt, which could have potential applications in the treatment of cancer and other diseases. Additionally, there is interest in exploring the potential of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Finally, there is interest in exploring the potential of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide as a tool for studying the role of ROS and PKC in cellular processes.

Synthesis Methods

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide involves the reaction of 2,4-dimethoxybenzaldehyde, 4-fluoroaniline, and malononitrile in the presence of a base catalyst. The resulting product is then purified through a series of recrystallizations to yield a white crystalline solid. This synthesis method has been optimized to produce high yields of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide with good purity.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have a number of potential applications in scientific research. One area of interest is in the field of cancer research, where 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have anti-tumor properties. Specifically, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-16-8-3-12(17(10-16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-10H,1-2H3,(H,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAOOJUABFAIAH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide

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